8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
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Overview
Description
8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a pyrroloquinoline core
Preparation Methods
The synthesis of 8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The sulfonylation step is then carried out using sulfonyl chlorides under basic conditions. Finally, the pyrroloquinoline core is constructed through cyclization reactions involving appropriate precursors and catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom under suitable conditions.
Scientific Research Applications
8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of drugs targeting specific receptors and enzymes.
Biological Research: Researchers use this compound to study its interactions with various biological targets, including proteins and nucleic acids. Its ability to modulate biological pathways makes it a valuable tool in biochemical studies.
Industrial Applications: The compound’s chemical reactivity and stability make it suitable for use in industrial processes, such as the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
When compared to similar compounds, 8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one stands out due to its unique combination of structural features. Similar compounds include:
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain piperazine rings, but differ in their additional functional groups and overall structure.
Fluorophenyl Compounds: Molecules such as fluoxetine and fluphenazine, which contain fluorophenyl groups but lack the sulfonyl and pyrroloquinoline components.
Pyrroloquinoline Compounds: Compounds like pyrroloquinoline quinone (PQQ), which share the pyrroloquinoline core but differ in their substituents and overall reactivity.
Properties
Molecular Formula |
C22H24FN3O3S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-3-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H24FN3O3S/c1-15-18-14-17(13-16-5-4-8-26(21(16)18)22(15)27)30(28,29)25-11-9-24(10-12-25)20-7-3-2-6-19(20)23/h2-3,6-7,13-15H,4-5,8-12H2,1H3 |
InChI Key |
KOXRFDJSBGMYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
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